molecular formula C9H10N2 B075834 1,6-Dimethyl-1H-benzo[d]imidazole CAS No. 10394-40-8

1,6-Dimethyl-1H-benzo[d]imidazole

Cat. No. B075834
Key on ui cas rn: 10394-40-8
M. Wt: 146.19 g/mol
InChI Key: FARVSSLSGAIQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04977175

Procedure details

A mixture of 6.60 g of 1-amino-4-methyl-2-(N-methylamino)benzene and a solution of 3.5 ml of formic acid in 50 ml of a 4N HCl was stirred at 100° C. for 3.5 hours. The reaction solution was concentrated under reduced pressure and water was added to the residue. After washing with ethyl acetate, the aqueous phase was rendered alkaline with aqueous potassium carbonate followed by extraction with chloroform. The chloroform layer was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (40 g). Elution with ethyl acetate followed by recyrstallization from ethyl acetate-hexane gave 4.01 g (57%) of 1,6-dimethylbenzimidazole.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[NH:9][CH3:10].Cl.[CH:12](O)=O>>[CH3:10][N:9]1[C:3]2[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
After washing with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Elution with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.